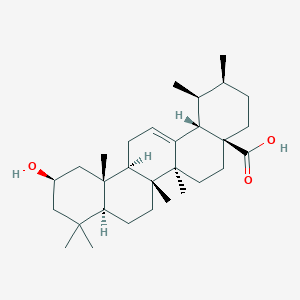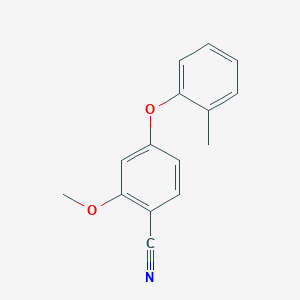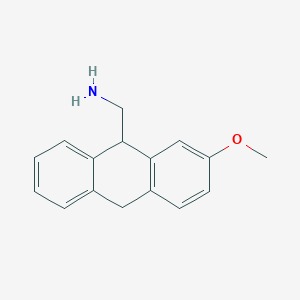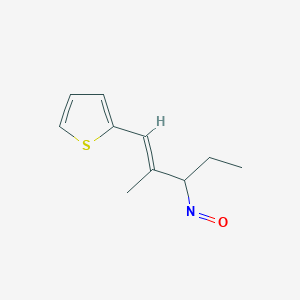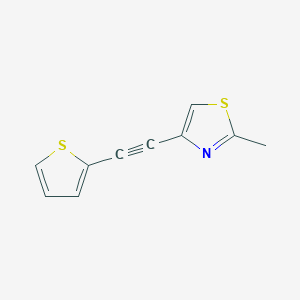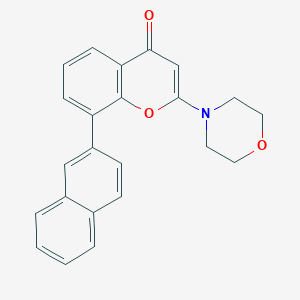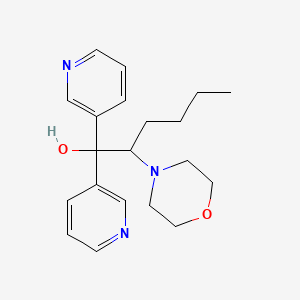
2-Morpholino-1,1-di(pyridin-3-yl)hexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol est un composé chimique qui a suscité l'intérêt dans divers domaines de la recherche scientifique en raison de sa structure unique et de ses applications potentielles. Ce composé présente un cycle morpholine, deux cycles pyridine et un squelette hexanol, ce qui en fait une molécule polyvalente pour diverses réactions chimiques et applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol implique généralement la réaction de dérivés de pyridine avec la morpholine dans des conditions spécifiques. Une méthode courante implique l'utilisation de pyridin-3-ylméthanol et de morpholine en présence d'un catalyseur tel que le cuivre pour faciliter la réaction . La réaction est généralement effectuée dans des conditions douces avec de l'eau comme solvant, ce qui aide au processus d'oxydation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du composé. Le choix des catalyseurs et des solvants est crucial dans les milieux industriels pour garantir la rentabilité et la durabilité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le peroxyde d'hydrogène ou d'autres agents oxydants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des cycles pyridine.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, catalyseurs au cuivre et eau comme solvant.
Réduction : Borohydrure de sodium dans un solvant alcoolique.
Substitution : Dérivés halogénés de la pyridine et bases comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des pyridin-2-yl-méthanones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles pyridine .
Applications De Recherche Scientifique
Le 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques telles que la DNA-PK et la PI3K. Ces enzymes jouent des rôles cruciaux dans les processus cellulaires comme la réparation de l'ADN et la transduction du signal. En inhibant ces enzymes, le composé peut interférer avec la réparation des cassures double brin de l'ADN, ce qui en fait un candidat potentiel pour la thérapie du cancer .
Mécanisme D'action
The mechanism of action of 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol involves its interaction with specific molecular targets such as DNA-PK and PI3K. These enzymes play crucial roles in cellular processes like DNA repair and signal transduction. By inhibiting these enzymes, the compound can interfere with the repair of DNA double-strand breaks, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
2-morpholino-1,3-benzoxazines : Ces composés présentent également une activité inhibitrice de la DNA-PK et ont été étudiés pour leur potentiel dans la thérapie du cancer.
Dérivés de la 1H-pyrrolo[2,3-b]pyridine : Connus pour leurs effets inhibiteurs sur les récepteurs du facteur de croissance des fibroblastes (FGFR), ces composés présentent des similitudes structurales avec le 2-morpholino-1,1-di(pyridin-3-yl)hexan-1-ol.
Unicité
Le this compound est unique en raison de sa combinaison spécifique de cycles morpholine et pyridine, qui confèrent des propriétés chimiques et des activités biologiques distinctes. Sa capacité à inhiber à la fois la DNA-PK et la PI3K le distingue des autres composés similaires, ce qui en fait une molécule précieuse pour la recherche et le développement futurs .
Propriétés
Formule moléculaire |
C20H27N3O2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-morpholin-4-yl-1,1-dipyridin-3-ylhexan-1-ol |
InChI |
InChI=1S/C20H27N3O2/c1-2-3-8-19(23-11-13-25-14-12-23)20(24,17-6-4-9-21-15-17)18-7-5-10-22-16-18/h4-7,9-10,15-16,19,24H,2-3,8,11-14H2,1H3 |
Clé InChI |
MHMGSQRAIMZTJJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(C1=CN=CC=C1)(C2=CN=CC=C2)O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



